1-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a triazolo-pyrimidine ring, and a thieno ring. These types of structures are often found in pharmaceuticals and other biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the individual rings, followed by their coupling. Piperazine derivatives can be synthesized from diamines, and pyrimidine derivatives can be synthesized from amines and carbonyl compounds .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperazine, triazolo-pyrimidine, and thieno rings. These rings would likely contribute to the compound’s overall shape and reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various rings and functional groups. For example, the piperazine ring could potentially undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the various rings could affect its solubility and stability .Scientific Research Applications
Anti-Fibrotic Activity
The compound has demonstrated promising anti-fibrotic properties. In a study by Gu et al., a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and evaluated against immortalized rat hepatic stellate cells (HSC-T6). Among these derivatives, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) exhibited excellent anti-fibrotic activities, surpassing the effects of Pirfenidone and Bipy55′DC. These compounds effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic drugs .
Cytotoxic Activity
Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives, which share structural similarities with our compound, were screened for in vitro cytotoxic activity against various cancer cell lines (BT-474, HeLa, MCF-7, NCI-H460, and HaCaT). While this specific compound was not tested, understanding its cytotoxic potential could be relevant for further investigations .
Histamine H3 Receptor Affinity
In a different context, 1-substituted-[4-(7-phenoxyheptylpiperazin-1-yl)butyl]guanidine derivatives with electron-withdrawing substituents at position 4 in the benzyl moiety exhibited high in vitro affinities toward the guinea pig jejunal histamine H3 receptor. Although not directly related to our compound, exploring its receptor interactions may provide insights into potential pharmacological effects .
Antimicrobial Properties
Pyrimidine derivatives, including our compound, have been reported to possess antimicrobial activity. Further studies could explore its effectiveness against specific pathogens .
Antiviral Potential
Similar to antimicrobial properties, pyrimidine-based compounds often exhibit antiviral effects. Investigating its activity against specific viruses could be valuable .
Antitumor Effects
Pyrimidine derivatives have been studied as potential antitumor agents. While direct evidence for our compound is lacking, it may be worthwhile to explore its impact on tumor cell lines .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
12-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O3S/c1-3-11-30-24(34)23-20(10-16-35-23)31-21(26-27-25(30)31)8-9-22(33)29-14-12-28(13-15-29)19-6-4-18(5-7-19)17(2)32/h4-7,10,16H,3,8-9,11-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKYLXOVHHTXLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC=C(C=C5)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one |
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